molecular formula C4H7ClO B14570691 Butanal, 3-chloro-, (S)- CAS No. 61494-39-1

Butanal, 3-chloro-, (S)-

Cat. No.: B14570691
CAS No.: 61494-39-1
M. Wt: 106.55 g/mol
InChI Key: FNFGGXQSVOJINC-BYPYZUCNSA-N
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Description

Butanal, 3-chloro-, (S)- is an organic compound that belongs to the family of aldehydes. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of a chlorine atom attached to the third carbon of the butanal chain, with the (S)-configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanal, 3-chloro-, (S)- can be achieved through several methods. One common approach involves the chlorination of butanal using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically takes place at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, Butanal, 3-chloro-, (S)- can be produced through the hydroformylation of propene followed by chlorination. The hydroformylation process involves the reaction of propene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to form butanal. The butanal is then subjected to chlorination to introduce the chlorine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions

Butanal, 3-chloro-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-chlorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of Butanal, 3-chloro-, (S)- can yield 3-chlorobutanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom in Butanal, 3-chloro-, (S)- can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH₃) can replace the chlorine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: 3-Chlorobutanoic acid.

    Reduction: 3-Chlorobutanol.

    Substitution: 3-Methoxybutanal.

Scientific Research Applications

Butanal, 3-chloro-, (S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: Butanal, 3-chloro-, (S)- is utilized in the production of agrochemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Butanal, 3-chloro-, (S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorine atom can influence the reactivity and selectivity of these enzymatic processes, leading to the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

    Butanal: The parent compound without the chlorine atom.

    3-Chlorobutanol: The reduced form of Butanal, 3-chloro-, (S)-.

    3-Chlorobutanoic acid: The oxidized form of Butanal, 3-chloro-, (S)-.

Uniqueness

Butanal, 3-chloro-, (S)- is unique due to its chiral nature and the presence of the chlorine atom, which imparts distinct chemical and physical properties. These characteristics make it valuable in asymmetric synthesis and in the study of stereoselective reactions.

Properties

CAS No.

61494-39-1

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

(3S)-3-chlorobutanal

InChI

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m0/s1

InChI Key

FNFGGXQSVOJINC-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CC=O)Cl

Canonical SMILES

CC(CC=O)Cl

Origin of Product

United States

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